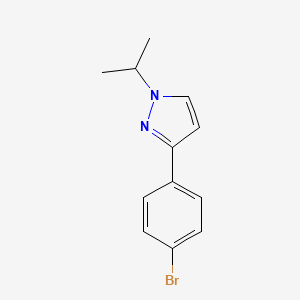
6-(Bromomethyl)pyridin-2-amine hydrobromide
説明
“6-(Bromomethyl)pyridin-2-amine hydrobromide” is a chemical compound with the CAS Number: 1803605-17-5 . It has a molecular weight of 267.95 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI Code for “6-(Bromomethyl)pyridin-2-amine hydrobromide” is1S/C6H7BrN2.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2,(H2,8,9);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“6-(Bromomethyl)pyridin-2-amine hydrobromide” is a powder . It has a molecular weight of 267.95 . The compound is typically stored at 4 degrees Celsius .科学的研究の応用
Chemical Synthesis and Ligand Development
One of the primary applications of 6-(Bromomethyl)pyridin-2-amine hydrobromide in scientific research is in the field of chemical synthesis and ligand development. For instance, Benhamou et al. (2011) synthesized a complex tripod ligand [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine, utilizing a precursor similar to 6-(Bromomethyl)pyridin-2-amine hydrobromide. This ligand, when complexed with FeCl2, displays unique coordination geometry and reactivity towards oxygen, highlighting its potential in designing unsymmetrical μ-oxo diferric complexes with specific geometries and electronic properties (L. Benhamou, H. Jaafar, A. Thibon, M. Lachkar, & D. Mandon, 2011).
Crystal Structure and Hydrogen Bonding
Haddad et al. (2004) demonstrated the use of a compound structurally related to 6-(Bromomethyl)pyridin-2-amine hydrobromide in crystallography studies, focusing on hydrogen bonding and bromine-bromine interactions. The study highlights the role of such compounds in understanding non-covalent interactions and molecular geometry in crystalline structures, which are fundamental in the design of novel materials and pharmaceuticals (S. Haddad, M. AlDamen, & R. H. Al-Far, 2004).
Polymer Chemistry
In polymer chemistry, Monmoton et al. (2008) reported the synthesis of hyperbranched polyelectrolytes from monomers including 3,5-bis(bromomethyl)pyridine hydrobromide, showcasing the versatility of bromomethylpyridines in creating new materials with potentially useful electronic and structural properties. This research underlines the significance of such compounds in developing advanced materials with specific functionalities (Sophie Monmoton, H. Lefebvre, & A. Fradet, 2008).
Anion Exchange Membranes
Li and Xu (2009) explored the use of bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) and 4-vinylpyridine for the preparation of anion exchange membranes with pyridinium groups. These membranes showed promising properties such as high ion exchange capacity and thermal stability, indicating the potential of 6-(Bromomethyl)pyridin-2-amine hydrobromide derivatives in energy and environmental applications (Yuan Li & T. Xu, 2009).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H315, H318, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOSWXAPTYSZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)pyridin-2-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




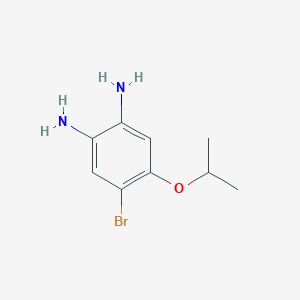
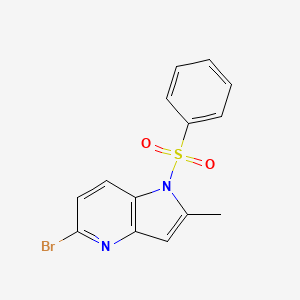

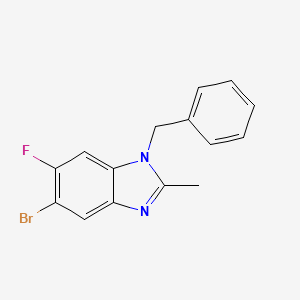

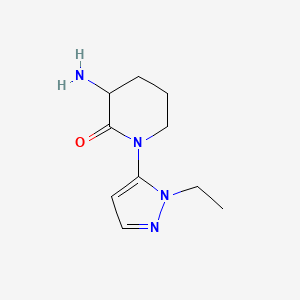
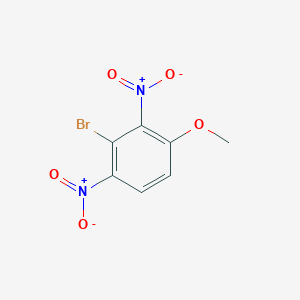

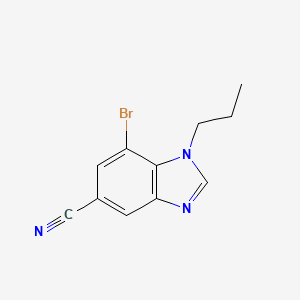

![N-BOC-4-[1,3]dithian-4-hydroxy piperidine](/img/structure/B1528175.png)

